Boc-(r)-3-amino-2-(2-methoxybenzyl)propanoic acid
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Overview
Description
Boc-®-3-amino-2-(2-methoxybenzyl)propanoic acid is a compound of interest in organic chemistry, particularly in the synthesis of peptides and other complex molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-amino-2-(2-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation or the use of palladium on carbon (Pd/C) can facilitate the removal of the Boc group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted benzyl derivatives, and oxidized aromatic compounds.
Scientific Research Applications
Boc-®-3-amino-2-(2-methoxybenzyl)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-®-3-amino-2-(2-methoxybenzyl)propanoic acid involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective reactions at the amino site. The methoxybenzyl group can participate in various electrophilic and nucleophilic reactions, facilitating the synthesis of diverse compounds .
Comparison with Similar Compounds
Similar Compounds
- Boc-®-3-amino-2-(2-hydroxybenzyl)propanoic acid
- Boc-®-3-amino-2-(2-chlorobenzyl)propanoic acid
- Boc-®-3-amino-2-(2-nitrobenzyl)propanoic acid
Uniqueness
Boc-®-3-amino-2-(2-methoxybenzyl)propanoic acid is unique due to the presence of the methoxy group, which can undergo specific reactions that other similar compounds may not. This functional group provides additional versatility in synthetic applications, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C16H23NO5 |
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Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2R)-2-[(2-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |
InChI Key |
WZPMAEBPCWOYJK-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1OC)C(=O)O |
Origin of Product |
United States |
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